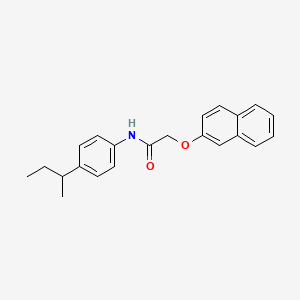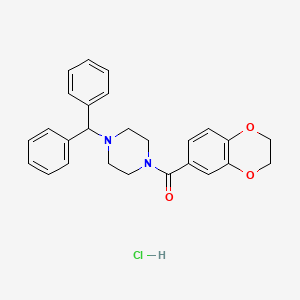![molecular formula C28H19N3O3 B5229327 {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone, also known as NITD-448, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. In
作用機序
The mechanism of action of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves the inhibition of the HCV NS5B polymerase. The compound binds to the active site of the polymerase, preventing the replication of the virus. It also inhibits the activity of the viral helicase, which is involved in the unwinding of the viral RNA during replication. The compound has also been found to inhibit the activity of the host cell protease, which is involved in the processing of the viral polyprotein.
Biochemical and Physiological Effects:
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the replication of the hepatitis C virus and other flaviviruses. It has also been found to have anti-inflammatory and anti-cancer properties. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile.
実験室実験の利点と制限
The advantages of using {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone in lab experiments include its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses. The compound has a favorable pharmacokinetic profile and has been found to be well-tolerated in animal studies. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to study the compound's potential use in the treatment of other viral infections, such as Zika virus and chikungunya virus. Further research is also needed to understand the compound's anti-inflammatory and anti-cancer properties and its potential use in the treatment of inflammatory and cancerous diseases. Finally, more studies are needed to evaluate the safety and efficacy of the compound in human clinical trials.
Conclusion:
In conclusion, {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone is a promising chemical compound that has potential use in the treatment of various diseases. Its potent inhibitory activity against the HCV NS5B polymerase and other flaviviruses makes it a valuable tool for the development of antiviral drugs. Further research is needed to optimize the synthesis method, evaluate the compound's safety and efficacy in human clinical trials, and explore its potential use in the treatment of other diseases.
合成法
The synthesis of {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone involves several steps. The first step involves the reaction between 4-nitrophenylhydrazine and 2-bromoacetophenone to form 4-[2-(3-nitrophenyl)hydrazinyl]phenyl)(phenyl)methanone. The second step involves the reaction between the intermediate product and 1,2-dibromoethane to form {4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is essential for the replication of the virus. The compound has also shown promising results in the treatment of dengue virus, yellow fever virus, and West Nile virus. In addition, it has been found to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-27(21-10-5-2-6-11-21)22-16-14-20(15-17-22)26-25(19-8-3-1-4-9-19)29-28(30-26)23-12-7-13-24(18-23)31(33)34/h1-18H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRBDDAZHCPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-isopropylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229250.png)

![N-{2-[(2,6-dibromo-4-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5229260.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)

![1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5229319.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![3-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5229347.png)
![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)